molecular formula C6H10IN3 B2878662 1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine CAS No. 2226182-33-6

1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine

Cat. No.: B2878662
CAS No.: 2226182-33-6
M. Wt: 251.071
InChI Key: OYQTUTCGHMCRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethyl-3-iodo-1H-pyrazol-5-yl)methanamine is a pyrazole-derived amine featuring an ethyl group at the N1 position, an iodine atom at the C3 position, and a methanamine substituent at the C5 position. The iodine atom introduces significant steric bulk and polarizability, which can influence electronic properties, reactivity, and intermolecular interactions such as halogen bonding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethyl-5-iodopyrazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10IN3/c1-2-10-5(4-8)3-6(7)9-10/h3H,2,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQTUTCGHMCRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)I)CN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis

Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyls

The pyrazole scaffold is typically constructed via cyclocondensation between hydrazines and α,β-unsaturated carbonyl compounds. For example, ethyl acetoacetate reacts with ethyl hydrazinecarboxylate under acidic conditions to yield 1-ethylpyrazole derivatives. Modifications to this method include:

  • Solvent Systems : Ethanol or tetrahydrofuran (THF) under reflux (70–100°C).
  • Catalysts : p-Toluenesulfonic acid (p-TsOH) or acetic acid for proton catalysis.
  • Yield Optimization : Extended reaction times (12–24 hours) improve yields to 65–80%.

Regioselective Iodination at the 3-Position

Direct Electrophilic Iodination

Iodination of 1-ethylpyrazole precursors employs iodine with oxidizing agents to achieve regioselectivity. Key methods include:

Iodine/Hydrogen Peroxide System
  • Conditions : 1-Ethylpyrazole is treated with iodine (1.0–1.3 equivalents) and hydrogen peroxide (35–50% aqueous solution) at 70–100°C for 3–5 hours.
  • Mechanism : Hydrogen peroxide oxidizes hydrogen iodide (HI) byproduct to iodine, driving the reaction forward.
  • Yield : 57–63% for 3-iodo-1-ethylpyrazole derivatives.
Iodine Monochloride (ICl) in Chloroform
  • Conditions : Pyrazole aldehydes react with iodine monochloride (3 equivalents) in chloroform at 0°C to room temperature.
  • Advantages : Higher regioselectivity (>90%) for the 3-position.
  • Workup : Quenching with sodium sulfite (Na₂SO₃) removes excess iodine.

Table 1: Comparison of Iodination Methods

Method Reagents Temperature (°C) Yield (%) Selectivity
I₂/H₂O₂ I₂, H₂O₂ 70–100 57–63 Moderate
ICl ICl, CHCl₃ 0–25 68–75 High

Functionalization to Methanamine

Reductive Amination of Pyrazole Aldehydes

Pyrazole aldehydes serve as intermediates for methanamine synthesis:

Aldehyde Synthesis via Oxidation
  • Oxidation of Alcohols : (1-Ethyl-3-iodo-1H-pyrazol-5-yl)methanol is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.
    • Conditions : Stirring at 25°C for 8 hours.
    • Yield : 55–57%.
Reductive Amination
  • Reagents : Aldehyde intermediates react with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.
  • Conditions : Room temperature, 12–24 hours.
  • Yield : 60–70%.

Mitsunobu Reaction for Direct Amine Installation

  • Reagents : (1-Ethyl-3-iodo-1H-pyrazol-5-yl)methanol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and phthalimide.
  • Conditions : THF at 0°C to room temperature.
  • Post-Reaction : Phthalimide is removed via hydrazinolysis to yield the primary amine.
  • Yield : 65–72%.

Table 2: Methanamine Synthesis Pathways

Method Starting Material Key Reagents Yield (%)
Reductive Amination Pyrazole aldehyde NaBH₃CN, NH₄OAc 60–70
Mitsunobu Reaction Pyrazole methanol DEAD, PPh₃ 65–72

Industrial-Scale Optimization

Continuous Flow Synthesis

  • Advantages : Enhanced heat transfer and reproducibility for iodination steps.
  • Equipment : Microreactors with controlled temperature (70–80°C) and residence time (2 hours).

Purification Strategies

  • Crystallization : Neutralization with sodium hydroxide (pH 6–8) followed by cooling yields high-purity crystals.
  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate (4:1) separates regioisomers.

Challenges and Solutions

Regioisomeric Byproducts

  • Issue : Competing 5-iodo isomers during electrophilic substitution.
  • Mitigation : Steric directing groups (e.g., ethyl at N1) favor 3-iodo selectivity.

Amine Stability

  • Issue : Primary amines oxidize under harsh conditions.
  • Solution : Use of protective groups (e.g., Boc) during synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The iodine atom at position 5 can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Organolithium reagents, Grignard reagents, inert atmosphere.

Major Products Formed

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced forms of the original compound.

    Substitution: Pyrazole derivatives with substituted functional groups at position 5.

Scientific Research Applications

1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Molecular Properties

The table below compares the target compound with structurally similar pyrazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(1-Ethyl-3-iodo-1H-pyrazol-5-yl)methanamine N1: Ethyl; C3: Iodo; C5: Methanamine C7H12IN3 265.10 Halogen bonding potential; crystallography
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) N1: Ethyl; C3: H; C5: N-Methylmethanamine C7H13N3 139.20 Ligand in protein interactions; lower steric hindrance
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine N1: Methyl; C3: Methyl; C4: Methanamine C6H11N3 125.17 Compact structure; higher solubility in polar solvents
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine N1: Methyl; C3: Pyridin-3-yl; C5: N-Ethyl C12H15N5 229.28 Aromatic π-π stacking; kinase inhibition
4-Chloro-N-[[4-(1,1-dimethylethyl)phenyl]methyl]-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide C3: Chloro; C5: Carboxamide C20H27ClN4O 390.91 Antifungal activity; bulkier substituents

Key Differences and Implications

Electronic and Steric Effects
  • Iodo vs. Methyl/Pyridinyl Substituents : The iodine atom in the target compound enhances polarizability and electron density, facilitating halogen bonding—a critical feature in protein-ligand interactions. In contrast, methyl groups (e.g., in LM6 or 1,3-dimethyl derivatives ) reduce steric hindrance and improve solubility. Pyridinyl substituents (e.g., in Example 74 ) enable π-π stacking, favoring binding to aromatic residues in enzymes.
  • Ethyl vs.
Reactivity and Stability
  • Iodo as a Leaving Group : The iodine atom can act as a leaving group in nucleophilic substitution reactions, a property absent in chloro or methyl derivatives . However, iodine-containing compounds may require protection from light during storage to prevent decomposition .
  • Synthesis Complexity : The introduction of iodine (a heavy atom) often requires specialized reagents (e.g., I2 or KI/Oxone), whereas methyl or ethyl groups are typically installed via alkylation with simpler reagents like methyl/ethyl halides .

Research Findings and Challenges

  • SHELX Refinement : The iodine atom’s prominence in crystallographic data allows robust refinement using programs like SHELXL, though its size may complicate density map interpretation compared to lighter atoms .
  • Safety Considerations : Iodo compounds generally require stringent handling (e.g., ventilation, protective gear) compared to methylated analogues, as seen in safety data for related amines .
  • Ecological Impact: Limited data exist on the environmental persistence of iodo-pyrazoles, whereas methyl/ethyl derivatives are often presumed to degrade more readily .

Biological Activity

1-(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanamine is a compound belonging to the pyrazole family, which has garnered attention due to its potential biological activities. Pyrazole derivatives are recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by data tables, research findings, and relevant case studies.

The molecular structure of this compound can be characterized as follows:

PropertyValue
Molecular FormulaC₈H₁₀I₁N₃
Molecular Weight235.09 g/mol
CAS Number[TBD]

The presence of the iodine atom at the 3-position enhances the compound's reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act through:

Enzyme Inhibition : It can inhibit specific enzymes involved in critical biochemical pathways, potentially affecting cell growth and proliferation.

Receptor Modulation : The compound may bind to receptors, modulating their activity and influencing signal transduction pathways.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, a study evaluated the effects of various pyrazole compounds on breast cancer cell lines MCF-7 and MDA-MB-231. The findings suggested that these compounds could induce apoptosis and inhibit cell proliferation when used alone or in combination with standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Pyrazole derivatives have also demonstrated anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a pivotal role in inflammatory responses .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented in multiple studies. For example, synthesized pyrazole carboxamides showed notable antifungal activity against various strains . This suggests that this compound may also possess similar properties.

Study 1: Antitumor Activity

In a recent publication, a series of pyrazole derivatives were tested for their antitumor activity against different cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited potent inhibitory effects on BRAF(V600E) and EGFR pathways, leading to reduced tumor growth in vitro .

Study 2: Synergistic Effects with Doxorubicin

Another study investigated the synergistic effects of combining pyrazole derivatives with doxorubicin in breast cancer models. The combination therapy showed enhanced cytotoxicity compared to doxorubicin alone, suggesting that this compound could improve therapeutic outcomes when used alongside established chemotherapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.